![molecular formula C9H19O4P B14378002 Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate CAS No. 88708-60-5](/img/structure/B14378002.png)
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is part of a broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various industrial and scientific applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate typically involves the reaction of a cyclohexylmethyl alcohol derivative with dimethyl phosphite. This reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the phosphonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Used as a flame retardant and plasticizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar reactivity but different applications.
Diethyl [(1-hydroxycyclohexyl)methyl]phosphonate: A similar compound with ethyl groups instead of methyl groups.
Trimethyl phosphite: A related compound used in similar synthetic applications.
Uniqueness
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate is unique due to its specific structure, which combines a cyclohexylmethyl group with a phosphonate moiety. This structure imparts unique reactivity and stability, making it suitable for specialized applications in chemistry, biology, and industry.
Propiedades
Número CAS |
88708-60-5 |
|---|---|
Fórmula molecular |
C9H19O4P |
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
1-(dimethoxyphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19O4P/c1-12-14(11,13-2)8-9(10)6-4-3-5-7-9/h10H,3-8H2,1-2H3 |
Clave InChI |
NWZPKSYFJVBVPS-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC1(CCCCC1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


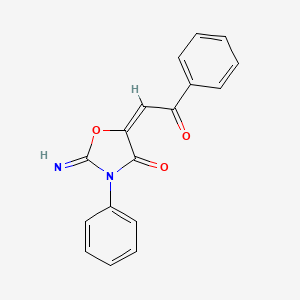
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
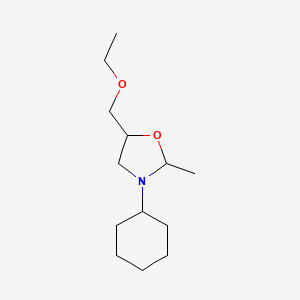
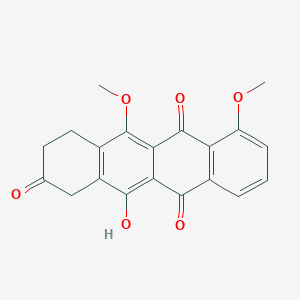
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
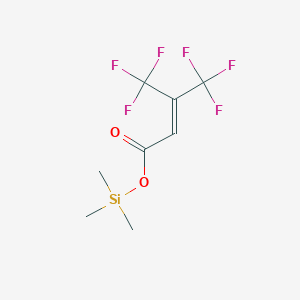
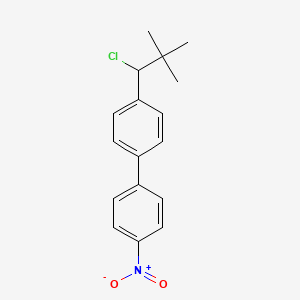
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
